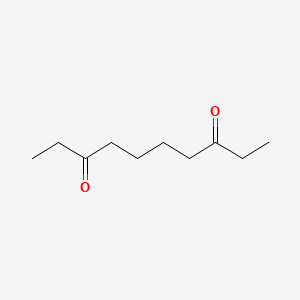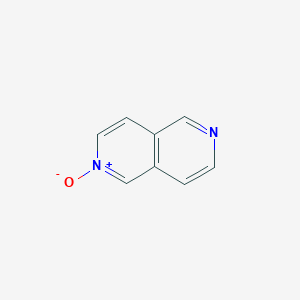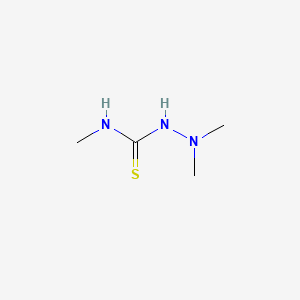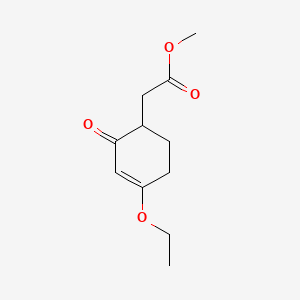![molecular formula C6H9F2NO B13817406 N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B13817406.png)
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine is a chemical compound with the molecular formula C6H9F2NO and a molecular weight of 149.1385664. This compound is characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and two methyl groups, along with a hydroxylamine functional group.
Preparation Methods
The synthesis of N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine involves several steps, typically starting with the preparation of the cyclopropyl ring. The reaction conditions often include the use of strong bases and fluorinating agents to introduce the fluorine atoms. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the hydroxylamine group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Scientific Research Applications
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine can be compared with other similar compounds, such as:
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide: This compound shares the cyclopropyl ring but has different functional groups, leading to distinct chemical properties and applications.
(E)-N-{[(1S)-2,2-difluoro-3,3-dimethylcyclopropyl]methylidene}hydroxylamine: This is a stereoisomer with similar structural features but different spatial arrangement, affecting its reactivity and biological activity.
This compound stands out due to its specific substitution pattern and the presence of the hydroxylamine group, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C6H9F2NO |
|---|---|
Molecular Weight |
149.14 g/mol |
IUPAC Name |
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H9F2NO/c1-5(2)4(3-9-10)6(5,7)8/h3-4,10H,1-2H3 |
InChI Key |
AHBXASJJTPKBKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(F)F)C=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)
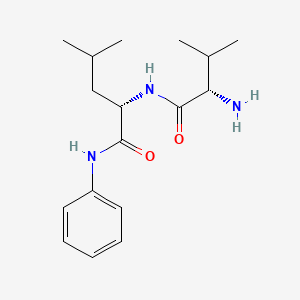
![Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B13817349.png)
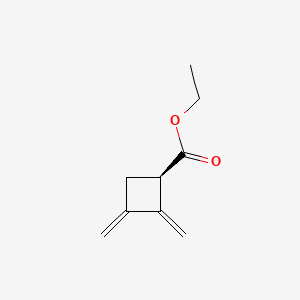


![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)
![Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate](/img/structure/B13817367.png)
![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
![3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B13817375.png)
